molecular formula C12H9NO2S B2664796 1-Phenyl-4-(sulfinylamino)oxybenzene CAS No. 2488525-05-7

1-Phenyl-4-(sulfinylamino)oxybenzene

Cat. No.: B2664796
CAS No.: 2488525-05-7
M. Wt: 231.27
InChI Key: XVAAJVNTFIUXFU-UHFFFAOYSA-N
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Description

1-Phenyl-4-(sulfinylamino)oxybenzene (CAS: 2488525-05-7) is a sulfur-containing aromatic compound with the molecular formula C₁₂H₉NO₂S and a molecular weight of 231.27 g/mol . Structurally, it features a biphenyl system: a phenyl group at position 1 and a sulfinylamino oxy group (–OS(NH)–) at position 4. This configuration introduces unique steric and electronic properties, distinguishing it from simpler monosubstituted benzene derivatives. The compound is synthesized with ≥95.0% purity (HPLC) and is primarily utilized in organic synthesis research, particularly in cyclization and substitution reactions .

Properties

IUPAC Name

1-phenyl-4-(sulfinylamino)oxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c14-16-13-15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAAJVNTFIUXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)ON=S=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-4-(sulfinylamino)oxybenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with an aryl halide under specific conditions . Another approach is the electrochemical synthesis, which involves the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture in the presence of sulfinic acids as nucleophiles . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-Phenyl-4-(sulfinylamino)oxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(sulfinylamino)oxybenzene involves its interaction with molecular targets through its sulfinylamino group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can modify the compound’s structure and activity. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or material synthesis .

Comparison with Similar Compounds

Key Observations :

  • Ethyl and ethoxy substituents reduce steric hindrance, favoring nucleophilic substitution reactions, whereas the biphenyl system may hinder such pathways .

Reactivity in Cyclization Reactions

This compound shares reactivity trends with other sulfinylamino compounds. In cyclization studies, sulfinylamino groups act as intermediates but require specific reaction conditions. For example:

  • Base Sensitivity: Cyclization of open-chain sulfinylamino compounds (e.g., analogues [29] and [30] in ) failed with hindered bases like potassium tert-butoxide but succeeded with sodium hydride, indicating that base strength and steric accessibility are critical .
  • Steric Effects: The biphenyl group in this compound may further impede cyclization compared to smaller substituents, necessitating optimized reaction protocols .

Functional Group Comparisons

  • Sulfinylamino (–S(NH)–) vs. Sulfonyl (–SO₂–): Compounds like 1-chloro-4-(phenylsulfonyl)benzene (Sulphenone, CAS: N/A) feature sulfonyl groups, which are more electron-withdrawing and oxidation-resistant than sulfinylamino groups. This makes sulfonyl derivatives more stable but less reactive in nucleophilic substitutions .
  • Pentafluorosulfanyl (–SF₅): 1-Methoxy-4-(pentafluorosulfanyl)benzene (CAS: 852469-75-1) contains a highly electronegative –SF₅ group, conferring extreme chemical inertness and thermal stability—properties absent in sulfinylamino compounds .

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